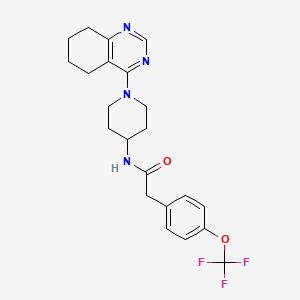

![molecular formula C17H21N3O2 B2715275 N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-37-2](/img/structure/B2715275.png)

N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the benzimidazole class of heterocyclic compounds . Benzimidazole compounds are known for their wide spectrum of biological activities and their ability to bind to a variety of therapeutic targets due to their special spectral features and electron-rich environment .

Synthesis Analysis

The compound was synthesized by the ‘one-pot’ reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent .Scientific Research Applications

Antitumor Applications

Benzimidazole derivatives have been explored for their antitumor properties. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with a similar core structure, have shown curative activity against L-1210 and P388 leukemia, indicating a potential application of benzimidazole derivatives in cancer treatment (Stevens et al., 1984).

Synthesis of Novel Compounds

Research on benzimidazole derivatives often focuses on synthesizing novel compounds with potential biological activities. For example, the synthesis of novel benzodifuranyl derivatives, including benzimidazole derivatives, has been reported for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These findings suggest that benzimidazole derivatives can be a versatile scaffold for developing new pharmacologically active agents.

Antioxidant and Antiproliferative Activities

Another study focused on the synthesis and evaluation of benzimidazole/benzothiazole-2-carboxamides for their antiproliferative activity and antioxidant capacity, highlighting the potential of these compounds in cancer research and as antioxidants (Cindrić et al., 2019).

Antileukemic Agents

The synthesis and properties of certain imidazole derivatives have been linked to antileukemic activities, further underscoring the potential medical applications of compounds within this chemical class (Shealy et al., 1968).

Mechanism of Action

Target of Action

N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a type of benzimidazole-5-carboxamide derivative . These compounds have been tested as potential inhibitors of the β-hematin formation in vitro . They have also shown cytotoxic activity against Jurkat E6.1 and HL60, two human cancer cell lines .

Mode of Action

The mode of action of N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves interaction with its targets, leading to changes in cellular processes. For instance, some benzimidazole-5-carboxamide derivatives have been observed to enhance apoptosis in tumor cell lines, thereby decreasing cell survival by inhibiting autophagy .

Biochemical Pathways

The biochemical pathways affected by N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are likely related to its antimalarial and antiproliferative activities. The compound’s ability to inhibit β-hematin formation suggests it may interfere with the heme detoxification pathway in Plasmodium parasites . Its antiproliferative effects on cancer cell lines suggest it may also impact pathways related to cell growth and survival .

Result of Action

The result of the action of N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can be seen in its antimalarial and antiproliferative effects. In antimalarial tests, the compound increased the survival time of mice infected by a strain of Plasmodium berghei ANKA sensitive to chloroquine . In antiproliferative tests, the compound showed enhanced cytotoxicity against Jurkat E6.1 and HL60 cell lines .

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-22-14-5-2-12(3-6-14)8-9-18-17(21)13-4-7-15-16(10-13)20-11-19-15/h2-3,5-6,11,13H,4,7-10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEOCQOZBPJIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2CCC3=C(C2)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

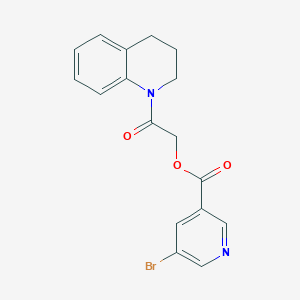

![1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2715193.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2715197.png)

![8-Methoxy-3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2715198.png)

![5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B2715199.png)

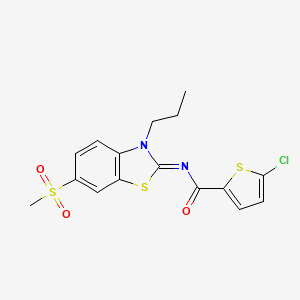

![2-(2-chloro-6-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2715201.png)

![1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2715202.png)

![6-[(3-nitrobenzyl)thio]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2715203.png)

![2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2715204.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/no-structure.png)